molecular formula C8H5IO B1590796 2-Iodobenzofuran CAS No. 69626-75-1

2-Iodobenzofuran

Cat. No. B1590796
CAS RN: 69626-75-1
M. Wt: 244.03 g/mol
InChI Key: WIBOBANRAWSQLV-UHFFFAOYSA-N
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Description



  • 2-Iodobenzofuran is a chemical compound with the IUPAC name 2-iodo-1-benzofuran .

  • It belongs to the family of heterocyclic aromatic compounds.

  • The molecular formula is C8H5IO .

  • The molecular weight is approximately 244.03 g/mol .

  • It is a liquid at room temperature.

  • The compound is typically synthesized for research and development purposes.





  • Synthesis Analysis



    • The synthesis of 2-Iodobenzofuran involves introducing an iodine atom onto the benzofuran ring. Specific synthetic methods may vary, but halogenation reactions are commonly used.





  • Molecular Structure Analysis



    • The molecular structure consists of a benzofuran ring with an iodine substituent at position 2.

    • The IUPAC name reflects this structure: 2-iodo-1-benzofuran .





  • Chemical Reactions Analysis



    • 2-Iodobenzofuran can participate in various chemical reactions, including halogenation, substitution, and coupling reactions.

    • Its reactivity depends on the presence of the iodine atom.





  • Physical And Chemical Properties Analysis



    • Purity : Typically 97% pure.

    • Storage : Keep in a dark place under an inert atmosphere at 2-8°C.




  • Scientific Research Applications

    1. Medical Imaging and Dopamine Receptor Analysis

    2-Iodobenzofuran derivatives have been utilized in medical imaging, particularly in single photon emission computed tomography (SPECT) for visualizing dopamine D2 receptors. Studies have shown the potential of [123I]iodobenzofuran ([123I]IBF) as a tracer for assessing dopamine D2 receptor parameters in both nonhuman primates and humans. These tracers have been valuable in understanding the binding potential, density, and affinity of the dopamine D2 receptor, which can aid in the diagnosis and research of various neurological disorders (Laruelle et al., 1994), (Laruelle et al., 1994), (Ichise et al., 1996).

    2. Application in Organic Synthesis

    2-Iodobenzofuran compounds have been used in organic synthesis, particularly in the aromatization of tetrahydro-β-carbolines to their aromatic forms. This method was demonstrated in the total synthesis of the marine indole alkaloid eudistomin U, showcasing the utility of 2-iodoxybenzoic acid in facilitating such transformations under mild conditions (Panarese & Waters, 2010).

    3. Exploration of Novel Chemical Structures

    2-Iodobenzofuran derivatives have been instrumental in synthesizing new classes of compounds, such as 2-ferrocenoyl-substituted iodobenzofurans. These compounds represent a novel class of ferrocene-benzofuran hybrids, which could be significant for developments in medicinal chemistry (Li, Zhuoma, & Gao, 2017).

    4. Advancements in Oxidation Reactions

    2-Iodoxybenzoic acid (IBX), a derivative of 2-iodobenzofuran, has been highlighted for its role in oxidation reactions, particularly in the synthesis of alcohols to aldehydes or ketones. Studies have delved into the mechanisms of these reactions, exploring the potential for improved reactivity through various techniques (Jiang et al., 2017).

    5. Role in Catalytic Reactions

    The use of organohypervalent iodine reagents, like 2-iodoxybenzoic acid (IBX), in catalytic systems has been a topic of interest due to their versatility and environmental friendliness. These reagents have found numerous applications in organic synthesis, demonstrating a wide range of synthetic potential beyond simple alcohol oxidations (Zhdankin, 2011).

    Safety And Hazards



    • It is considered hazardous due to its corrosive properties.

    • Precautions include avoiding skin contact, inhalation, and ingestion.

    • Refer to the safety data sheet for detailed safety information.




  • Future Directions



    • Further studies are needed to explore the relationship between 2-Iodobenzofuran’s molecular properties and its biological effects.

    • Investigate its potential applications in materials science or drug development.




    Feel free to ask if you need more information or have additional questions!


    properties

    IUPAC Name

    2-iodo-1-benzofuran
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C8H5IO/c9-8-5-6-3-1-2-4-7(6)10-8/h1-5H
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    WIBOBANRAWSQLV-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC=C2C(=C1)C=C(O2)I
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C8H5IO
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID50550702
    Record name 2-Iodo-1-benzofuran
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50550702
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    244.03 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    2-Iodobenzofuran

    CAS RN

    69626-75-1
    Record name 2-Iodo-1-benzofuran
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50550702
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Synthesis routes and methods

    Procedure details

    To a solution of benzofuran (3.0 g, 25.4 mmol) in tetrahydrofuran (36 mL) at about −78° C. was added a 2.5M solution of n-butyllithium in hexanes (10.2 mL, 25.4 mmol). The solution was allowed to warm to about −10° C. and was stirred for about 2 hours. Iodine (6.41 g, 25.4 mmol) was added gradually and the mixture was stirred at about −10° C. for about 30 min. The solution was allowed to warm to room temperature, was quenched by the addition of aqueous ammonium chloride, and was extracted with diethyl ether. The combined organic extracts were washed with aqueous sodium bisulfite and brine, dried (MgSO4), filtered and concentrated under vacuum. The resulting oil was distilled (b.p. 90° C./1.05 mm Hg) to provide Example 651. 1H NMR (300 MHz, CDCl3): δ 6.93 (s, 1H), 7.20 (m, 2H), 7.48 (m, 2H).
    Quantity
    3 g
    Type
    reactant
    Reaction Step One
    [Compound]
    Name
    solution
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step One
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step One
    [Compound]
    Name
    hexanes
    Quantity
    10.2 mL
    Type
    reactant
    Reaction Step One
    Quantity
    36 mL
    Type
    solvent
    Reaction Step One
    Quantity
    6.41 g
    Type
    reactant
    Reaction Step Two

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    2-Iodobenzofuran
    Reactant of Route 2
    2-Iodobenzofuran
    Reactant of Route 3
    2-Iodobenzofuran
    Reactant of Route 4
    2-Iodobenzofuran
    Reactant of Route 5
    2-Iodobenzofuran
    Reactant of Route 6
    2-Iodobenzofuran

    Citations

    For This Compound
    51
    Citations
    L Elmir, G Bentabed‐Ababsa, W Erb… - European Journal of …, 2023 - Wiley Online Library
    … The results obtained in the present study show a contrasting behaviour between 2-iodobenzofuran and 2-iodobenzothiophene in the halogen dance reaction. While only isomerization …
    KM Shea - Tetrahedron Organic Chemistry Series, 2007 - Elsevier
    … 2-Iodobenzofuran is readily prepared by lithiation of benzofuran followed by iodine quench [16]. Bromination of benzofuran with bromine under basic conditions yields 2,3-…
    Number of citations: 2 www.sciencedirect.com
    NM Brikci-Nigassa, G Bentabed-Ababsa, W Erb… - Tetrahedron, 2018 - Elsevier
    … In the course of this work, we observed that N-arylation using 2-iodofuran, 2-iodobenzofuran and 2-iodobenzothiophene did not lead to the expected derivatives, but to (benzo)furo- and …
    Number of citations: 33 www.sciencedirect.com
    H Kakiya, R Inoue, H Shinokubo, K Oshima - Tetrahedron, 2000 - Elsevier
    … 2-iodobenzofuran,9., 10. 2,6-dibromopyridine, 11 and 2-iodobenzothiophene. Among them, 2-iodobenzofuran … Thus, an addition of tributylmanganate to a solution of 2-iodobenzofuran (…
    Number of citations: 30 www.sciencedirect.com
    S Bouarfa, W Erb, V Thiéry, T Roisnel, V Dorcet - Synthesis, 2020 - thieme-connect.com
    … N-Arylation of various 2-acylated anilines with different electron-rich heteroaryl iodides (2- and 3-iodothiophenes, 2- and 3-iodobenzothiophenes, 2-iodobenzofuran) was achieved by …
    Number of citations: 6 www.thieme-connect.com
    L Picot - univ-rennes.hal.science
    … In the course of this work, we observed that N-arylation using 2-iodofuran, 2-iodobenzofuran and 2iodobenzothiophene did not lead to the expected derivatives, but to (benzo)furo- and (…
    Number of citations: 0 univ-rennes.hal.science
    VP Glushkova, KA Kocheshkov - Bulletin of the Academy of Sciences of …, 1957 - Springer
    … Proof of this Is furnished by the formation of 2-iodobenzofuran iodide (mp 111 ) [3] by the action of diisobutyrate and not of 4-iodobenzofuran [2] with mp 69-72 . Moreover,the …
    Number of citations: 4 link.springer.com
    S He, P Li, X Dai, CC McComas, C Du, P Wang, Z Lai… - Tetrahedron …, 2014 - Elsevier
    … with iodine provides the 2-iodobenzofuran in high yield. In an example closely related to our work, Presidio scientists reported the preparation of a 2-iodobenzofuran compound with a …
    Number of citations: 10 www.sciencedirect.com
    L Qin, DD Vo, A Nakhai, CD Andersson… - ACS Combinatorial …, 2017 - ACS Publications
    … To overcome the low efficiency of Suzuki couplings with the heteroaromatic coupling partners, we used a reversed strategy and prepared the 2-iodobenzofuran derivatives 4{1–3} by …
    Number of citations: 34 pubs.acs.org
    NM Brikci-Nigassa, L Nauton, P Moreau, O Mongin… - Bioorganic …, 2020 - Elsevier
    … We used the amine 4 with various substrates such as 2-iodothiophene, 2-iodobenzothiophene and 2-iodobenzofuran. In order to favor the formation of polycyclic molecules, we used …
    Number of citations: 14 www.sciencedirect.com

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